molecular formula C15H9F3N2O B2650469 2-[3-(Trifluoromethyl)phenoxy]quinoxaline CAS No. 338394-55-1

2-[3-(Trifluoromethyl)phenoxy]quinoxaline

Cat. No.: B2650469
CAS No.: 338394-55-1
M. Wt: 290.245
InChI Key: VXAIUADLRNVGIH-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenoxy]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science due to its unique structural features and diverse biological activities. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.

Scientific Research Applications

2-[3-(Trifluoromethyl)phenoxy]quinoxaline has a wide range of scientific research applications:

Safety and Hazards

While specific safety and hazard information for “2-[3-(Trifluoromethyl)phenoxy]quinoxaline” is not available, it’s important to handle all chemical compounds with care, using personal protective equipment and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)phenoxy]quinoxaline typically involves the reaction of 3-(trifluoromethyl)phenol with quinoxaline derivatives. One efficient method utilizes aryne chemistry, where aryne intermediates are generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . This approach offers high yields and broad substrate scope, making it an environmentally benign method for preparing 2-phenoxyquinoxaline derivatives.

Industrial Production Methods

Industrial production of this compound often employs large-scale Suzuki–Miyaura coupling reactions. This method involves the coupling of aryl halides with organoboron compounds in the presence of a palladium catalyst . The reaction conditions are optimized to ensure high efficiency and scalability, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenoxy]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines with functional groups like amino, bromo, chloro, and phenyl .

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenoxy]quinoxaline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. It modulates various signaling pathways, including those involved in inflammation and cell proliferation . The exact molecular targets may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)quinoxalin-2(1H)-one
  • 3-(Trifluoromethyl)quinoxaline-2-carboxylic acids
  • 2-Phenoxyquinoxaline

Uniqueness

2-[3-(Trifluoromethyl)phenoxy]quinoxaline stands out due to its unique combination of the trifluoromethyl group and the quinoxaline ring. This combination imparts enhanced lipophilicity, metabolic stability, and diverse biological activities compared to other similar compounds .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O/c16-15(17,18)10-4-3-5-11(8-10)21-14-9-19-12-6-1-2-7-13(12)20-14/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAIUADLRNVGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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